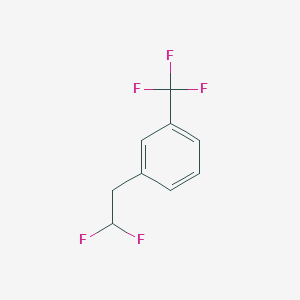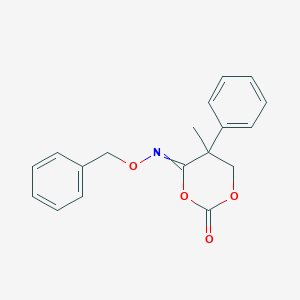
5-Methyl-5-phenyl-4-phenylmethoxyimino-1,3-dioxan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-5-phenyl-4-phenylmethoxyimino-1,3-dioxan-2-one is a cyclic carbonate ester with a complex structure that includes both phenyl and methoxyimino groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-5-phenyl-4-phenylmethoxyimino-1,3-dioxan-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of carbonic acid esters and phenylmethoxyimino compounds, which undergo cyclization to form the dioxanone ring. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous gas-phase dehydrogenation processes, similar to those used for other cyclic carbonates. For example, the dehydrogenation of diethylene glycol on a copper or copper chromite catalyst at elevated temperatures can yield high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-5-phenyl-4-phenylmethoxyimino-1,3-dioxan-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like nitric acid, reducing agents like hydrogen gas, and various catalysts to facilitate the reactions. The conditions typically involve controlled temperatures and pressures to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl-containing compounds, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
5-Methyl-5-phenyl-4-phenylmethoxyimino-1,3-dioxan-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of polymers and other materials with specialized properties
Mécanisme D'action
The mechanism by which 5-Methyl-5-phenyl-4-phenylmethoxyimino-1,3-dioxan-2-one exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity and resulting in specific biological outcomes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dioxan-2-one: A simpler cyclic carbonate with similar chemical properties.
5,5-Dimethyl-1,3-dioxan-2-one: Another cyclic carbonate with different substituents that influence its reactivity.
Poly(L-lactide-co-5-amino-1,3-dioxan-2-one): A copolymer used in biomedical applications.
Uniqueness
5-Methyl-5-phenyl-4-phenylmethoxyimino-1,3-dioxan-2-one is unique due to its combination of phenyl and methoxyimino groups, which confer specific chemical and biological properties not found in simpler cyclic carbonates. This uniqueness makes it valuable for specialized applications in research and industry .
Propriétés
Numéro CAS |
70310-60-0 |
|---|---|
Formule moléculaire |
C18H17NO4 |
Poids moléculaire |
311.3 g/mol |
Nom IUPAC |
5-methyl-5-phenyl-4-phenylmethoxyimino-1,3-dioxan-2-one |
InChI |
InChI=1S/C18H17NO4/c1-18(15-10-6-3-7-11-15)13-21-17(20)23-16(18)19-22-12-14-8-4-2-5-9-14/h2-11H,12-13H2,1H3 |
Clé InChI |
HXEHWJQOHPNUJO-UHFFFAOYSA-N |
SMILES canonique |
CC1(COC(=O)OC1=NOCC2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


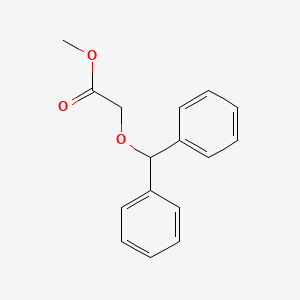
![N-[1-(hydrazinecarbonyl)ethyl]-2-phenyl-acetamide](/img/structure/B14012393.png)
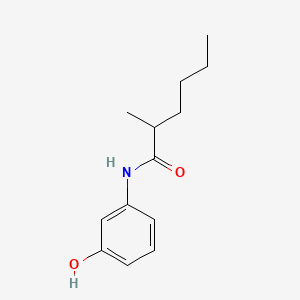
![7-((4-Methylpiperazin-1-yl)methyl)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B14012405.png)
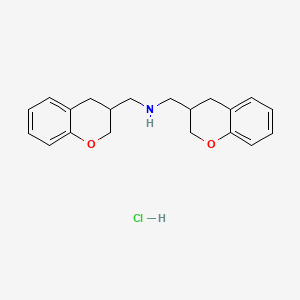
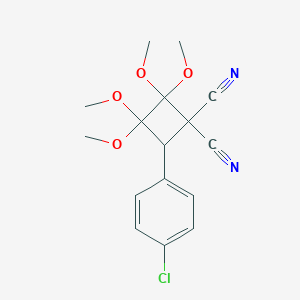
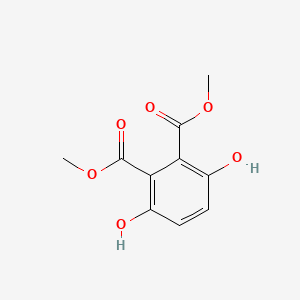
![Tert-butyl 1-methyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14012433.png)
![N-[(E)-pyrrol-2-ylidenemethyl]butan-1-amine](/img/structure/B14012435.png)
![6-Chlorotetrazolo[1,5-b]pyridazin-8-amine](/img/structure/B14012439.png)
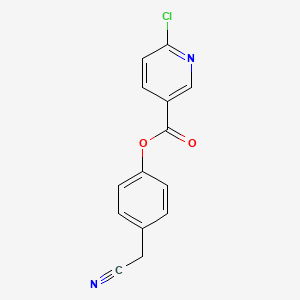
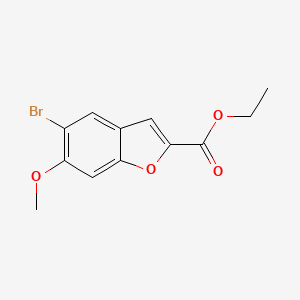
![2-Methyl-1H-benzo[D]imidazol-5-OL hydrochloride](/img/structure/B14012458.png)
